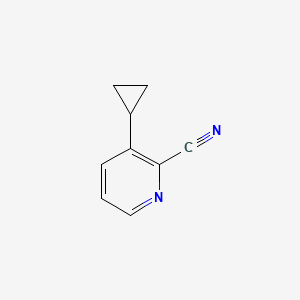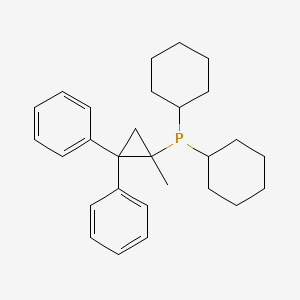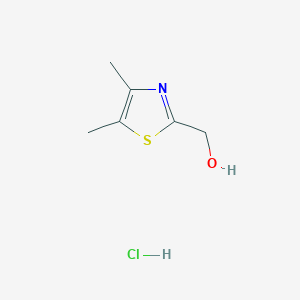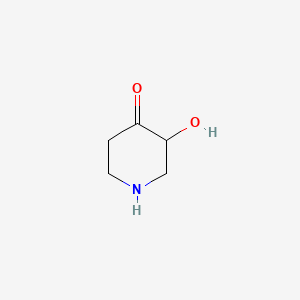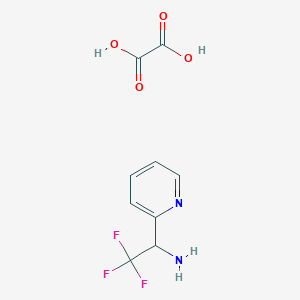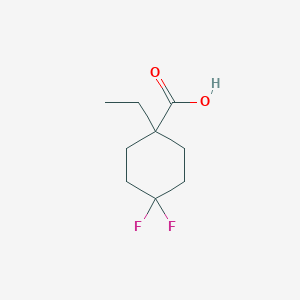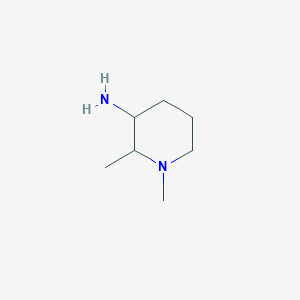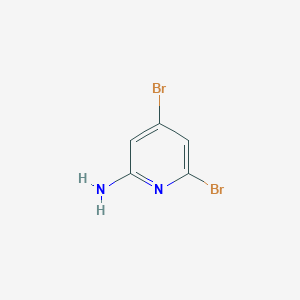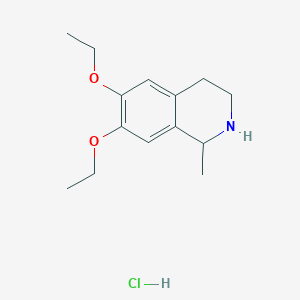![molecular formula C10H11N3O B1424399 [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 875658-14-3](/img/structure/B1424399.png)
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Descripción general
Descripción
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as 4-methyl-1H-1,2,3-triazol-4-ylmethanol, is a synthetic compound that has recently been studied for its potential applications in scientific research. This molecule has been found to possess a variety of unique properties that make it useful for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been synthesized, with its structure established through NMR, IR, MS spectra, and X-ray diffraction crystallography. The molecular conformation and packing is stabilized by intermolecular interactions (Dong & Huo, 2009).
Catalysis
- Catalytic Activity : A new ligand, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, was prepared and shown to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloaddition efficiently (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
α-Glycosidase Inhibition Activity
- Biological Activity : Compounds like 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde have been studied for their α-glycosidase inhibition activity, with the crystal structures of related compounds revealing different molecular conformations and interactions (Gonzaga et al., 2016).
Anticancer Activity
- Anticancer Potential : Novel aziridine-1,2,3-triazole hybrid derivatives, synthesized from diaryl-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)methanol compounds, demonstrated significant anticancer activity against human leukemia and hepatoma cells (Dong, Wu, & Gao, 2017).
Antimicrobial Activity
- Antimicrobial Properties : Novel benzofuran based 1,2,3-triazoles, synthesized using a click chemistry approach, have shown high antimicrobial activity (Sunitha et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : Triazole derivatives like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol have been investigated as effective corrosion inhibitors for mild steel in acidic medium, showing strong interaction with the mild steel surface (Ma et al., 2017).
Molecular Interaction Studies
- Molecular Interaction Analysis : Ethyl 2-triazolyl-2-oxoacetate derivatives, including triazole compounds, have been synthesized and analyzed for π-hole tetrel bonding interactions, providing insights into molecular interactions and stability (Ahmed et al., 2020).
Computational Chemistry
- Computational Chemistry Insights : The molecular orbitals and UV-vis spectra of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate were studied, showing the effects of solvent and structural distortion on the electronic properties (Wang, Chu, & Wang, 2014).
Propiedades
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHIMTKORDHHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





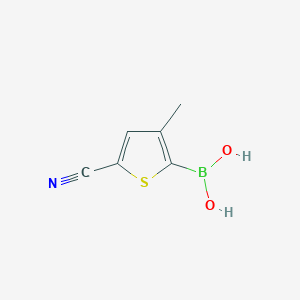
![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/structure/B1424321.png)
